n-((4-Bromothiophen-2-yl)methyl)-4-phenylbutan-2-amine
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Overview
Description
N-((4-Bromothiophen-2-yl)methyl)-4-phenylbutan-2-amine is an organic compound that features a brominated thiophene ring attached to a phenylbutanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromothiophen-2-yl)methyl)-4-phenylbutan-2-amine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is catalyzed by palladium(0). This reaction involves the coupling of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid to form the intermediate product. The intermediate is then subjected to further reactions with various boronic acids in the presence of Pd(PPh3)4 and K3PO4 at elevated temperatures to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-((4-Bromothiophen-2-yl)methyl)-4-phenylbutan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
N-((4-Bromothiophen-2-yl)methyl)-4-phenylbutan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((4-Bromothiophen-2-yl)methyl)-4-phenylbutan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The brominated thiophene ring and phenylbutanamine structure allow it to bind to specific sites, modulating the activity of the target. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also features a brominated aromatic ring and has been studied for its antimicrobial and antiproliferative properties.
(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline: Another brominated thiophene derivative synthesized via Suzuki cross-coupling reactions.
Uniqueness
N-((4-Bromothiophen-2-yl)methyl)-4-phenylbutan-2-amine is unique due to its specific combination of a brominated thiophene ring and a phenylbutanamine structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H18BrNS |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-4-phenylbutan-2-amine |
InChI |
InChI=1S/C15H18BrNS/c1-12(7-8-13-5-3-2-4-6-13)17-10-15-9-14(16)11-18-15/h2-6,9,11-12,17H,7-8,10H2,1H3 |
InChI Key |
ZIXLSTFXBPTHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC2=CC(=CS2)Br |
Origin of Product |
United States |
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